molecular formula C14H11Cl2NO3 B2421285 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-55-8

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No. B2421285
CAS RN: 866152-55-8
M. Wt: 312.15
InChI Key: VFSUSQCHONHNDV-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, commonly known as 2-DPMP, is a phenylpyrrole derivative that has been studied for its potential applications in the field of medicinal chemistry. 2-DPMP is a potent inhibitor of the enzyme dihydropteroate synthase (DHPS), which is an important enzyme involved in the biosynthesis of folate. As such, 2-DPMP has been studied for its potential use as an antifolate drug, which is a type of drug that interferes with folate metabolism in order to treat diseases such as malaria, cancer, and bacterial infections.

Scientific Research Applications

Suzuki–Miyaura Coupling

Background::
Application::

Trypanocidal Effect

Background::
Application::
  • In vitro studies show inhibition of parasite proliferation and interactions with key proteins in the T. cruzi life cycle .

Catalytic Mitsunobu Reaction

Background::
Application::

Antioxidant Activity

Background::
Application::

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

cruzi has been performed for a similar compound . The impact on bioavailability would depend on these properties.

Result of Action

Indole derivatives are known to have diverse biological activities , and the specific effects would depend on the targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of such compounds, is influenced by factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the microreactor . These factors can affect the yield and efficiency of the reaction, and thus the final properties of the compound.

properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-11(15)12(16)6-9/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSUSQCHONHNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

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